molecular formula C9H6ClIO B11833818 4-Chloro-7-iodo-2,3-dihydro-1H-inden-1-one

4-Chloro-7-iodo-2,3-dihydro-1H-inden-1-one

Cat. No.: B11833818
M. Wt: 292.50 g/mol
InChI Key: LXQRHPUNRLKWEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-7-iodo-2,3-dihydro-1H-inden-1-one is a chemical compound that belongs to the class of indenones Indenones are bicyclic compounds consisting of a benzene ring fused to a cyclopentanone ring This particular compound is characterized by the presence of chlorine and iodine substituents at the 4 and 7 positions, respectively

Preparation Methods

The synthesis of 4-Chloro-7-iodo-2,3-dihydro-1H-inden-1-one can be achieved through several synthetic routes. One common method involves the halogenation of 2,3-dihydro-1H-inden-1-one. The reaction typically involves the use of chlorine and iodine reagents under controlled conditions to introduce the halogen atoms at the desired positions. The reaction conditions often include the use of solvents such as acetic acid or dichloromethane and may require the presence of catalysts to facilitate the halogenation process .

Chemical Reactions Analysis

4-Chloro-7-iodo-2,3-dihydro-1H-inden-1-one undergoes various types of chemical reactions, including:

Scientific Research Applications

4-Chloro-7-iodo-2,3-dihydro-1H-inden-1-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Chloro-7-iodo-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets. The halogen atoms play a crucial role in its reactivity and binding affinity to biological molecules. The compound can interact with enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways and targets depend on the specific application and the nature of the biological system being studied .

Comparison with Similar Compounds

4-Chloro-7-iodo-2,3-dihydro-1H-inden-1-one can be compared with other similar compounds, such as:

Properties

Molecular Formula

C9H6ClIO

Molecular Weight

292.50 g/mol

IUPAC Name

4-chloro-7-iodo-2,3-dihydroinden-1-one

InChI

InChI=1S/C9H6ClIO/c10-6-2-3-7(11)9-5(6)1-4-8(9)12/h2-3H,1,4H2

InChI Key

LXQRHPUNRLKWEE-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)C2=C(C=CC(=C21)Cl)I

Origin of Product

United States

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